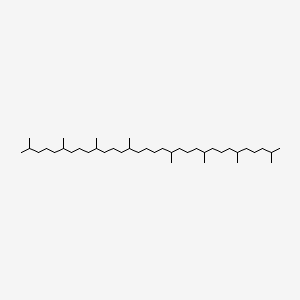

2,6,10,14,19,23,27,31-Octamethyldotriacontane

Vue d'ensemble

Description

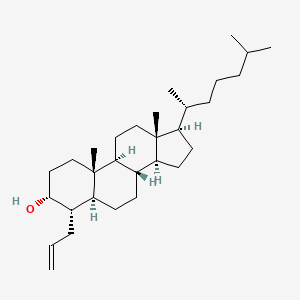

2,6,10,14,19,23,27,31-Octamethyldotriacontane, also known as Lycopane, is a 40 carbon alkane isoprenoid . It is a widely present biomarker often found in anoxic settings . It has been identified in anoxically deposited lacustrine sediments .

Molecular Structure Analysis

The molecular formula of this compound is C40H82 . The average mass is 563.079 Da and the monoisotopic mass is 562.641663 Da .Physical And Chemical Properties Analysis

The compound has a density of 0.8±0.1 g/cm3 . It has a boiling point of 589.8±17.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 84.8±0.8 kJ/mol . The flash point is 299.9±14.5 °C . The index of refraction is 1.453 . The molar refractivity is 187.0±0.3 cm3 . It has 0 H bond acceptors, 0 H bond donors, and 29 freely rotating bonds .Applications De Recherche Scientifique

Identification in Petroleum

Lycopane, known as 2,6,10,14,19,23,27,31-octamethyldotriacontane, and its structural isomer, isolycopane, have been identified in Shaim and Grozny petroleums. Their structure was confirmed using techniques such as 13C NMR, MS, and GLC, emphasizing their significance in petroleum chemistry (Vorob’eva, Zemskova, Poladov, Érnepesov, & Petrov, 1985).

Physical Properties

Research on analogues of this compound, such as 2,6,11,15-Tetramethylhexadecane, has led to insights into their physical properties. These studies include assessments of freezing points, density, viscosity, and thermal expansion, providing valuable data for various applications in materials science (Nishida, Narukawa, Yokota, & Itoi, 1985).

Algal Hydrocarbon Production

Lycopadiene, a compound closely related to lycopane, has been isolated from strains of the green colonial alga Botryococcus braunii. This tetraterpene, produced in significant amounts, could be a precursor to lycopane found in some recent and ancient sediments, highlighting its potential in biofuel research and sedimentary studies (Metzger & Casadevall, 1987).

Archaebacterial Membrane Substance

The stereostructure of an archaebacterial C40 diol, closely related to octamethyldotriacontane, was established via stereorational total synthesis. This discovery was crucial for understanding the structure of archaebacterial membrane substances, which are essential for studying archaeal biology and biochemistry (Heathcock, Finkelstein, Aoki, & Poulter, 1985).

Biomarkers in Marine Sediments

Specific acyclic isoprenoids, like 2,6,10,15,19-pentamethyleicosane, have been used as biological markers for methanogenic bacteria in marine sediments. The presence of these compounds in sediments of various ages suggests their importance in tracing biological activity over geological timescales (Brassell, Wardroper, Thomson, Maxwell, & Eglinton, 1981).

Propriétés

IUPAC Name |

2,6,10,14,19,23,27,31-octamethyldotriacontane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H82/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h33-40H,11-32H2,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZVGMMPGAFGVOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)CCCCC(C)CCCC(C)CCCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H82 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20963365 | |

| Record name | Lycopane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

45316-02-7 | |

| Record name | Lycopane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045316027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lycopane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-Carboxyethyl)-6-[3-[2-ethyl-4-(4-fluorophenyl)-5-hydroxyphenoxy]propoxy]-9-oxoxanthene-2-carboxylic acid](/img/structure/B1675655.png)

![(2S,4S)-4-(4-carboxyphenoxy)-1-[(2R)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1675661.png)

![(3-{[3-(2-Amino-2-Oxoethyl)-1-Benzyl-2-Ethyl-1h-Indol-5-Yl]oxy}propyl)phosphonic Acid](/img/structure/B1675666.png)

![2-[(E)-[4-[(4-acetyl-3-hydroxy-2-propylphenyl)methoxy]phenyl]methylideneamino]guanidine](/img/structure/B1675667.png)

![[(2R,3R)-1,1-dioxo-2-propan-2-ylthiolan-3-yl] N-[(2R,3R)-4-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate](/img/structure/B1675670.png)

![2-[(E)-[3-[(4-benzoylphenyl)methoxy]phenyl]methylideneamino]guanidine](/img/structure/B1675674.png)